1-Chloro-1-fluoro-1-nitrobutan-2-one

Description

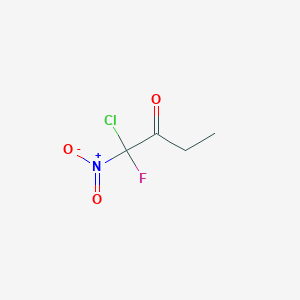

1-Chloro-1-fluoro-1-nitrobutan-2-one is a polyhalogenated nitroketone with the molecular formula C₄H₅ClFNO₃. This compound features a ketone backbone at the second carbon, with chlorine, fluorine, and nitro groups attached to the first carbon. The presence of electron-withdrawing groups (Cl, F, NO₂) likely enhances its electrophilicity, making it useful in pharmaceuticals, agrochemicals, or polymer chemistry.

Properties

CAS No. |

125013-75-4 |

|---|---|

Molecular Formula |

C4H5ClFNO3 |

Molecular Weight |

169.54 g/mol |

IUPAC Name |

1-chloro-1-fluoro-1-nitrobutan-2-one |

InChI |

InChI=1S/C4H5ClFNO3/c1-2-3(8)4(5,6)7(9)10/h2H2,1H3 |

InChI Key |

PCVWGSNPJDIVMT-UHFFFAOYSA-N |

SMILES |

CCC(=O)C([N+](=O)[O-])(F)Cl |

Canonical SMILES |

CCC(=O)C([N+](=O)[O-])(F)Cl |

Synonyms |

2-Butanone, 1-chloro-1-fluoro-1-nitro- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes two analogs: 1-Chlorobutane (a haloalkane) and 1-Chlorobutan-2-one (a chlorinated ketone). Below, we extrapolate comparisons based on these and other halogenated nitroketones.

Structural and Functional Differences

- Electrophilicity: The trifunctional substitution (Cl, F, NO₂) in the target compound likely increases the electrophilicity of the carbonyl carbon compared to 1-Chlorobutan-2-one, accelerating reactions with nucleophiles (e.g., Grignard reagents or amines).

- Stability: Nitro groups are strong electron-withdrawing groups, which may destabilize the compound compared to mono-halogenated analogs, increasing sensitivity to heat or shock.

Research Findings and Limitations

- Synthetic Challenges: Introducing three substituents (Cl, F, NO₂) on the same carbon may require stepwise synthesis under controlled conditions to avoid side reactions.

- Thermal Stability : Nitro compounds often decompose exothermically. Differential scanning calorimetry (DSC) studies would be critical for safe handling.

- Ecotoxicity : Fluorinated compounds may persist in the environment, necessitating biodegradability studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.